

# Independent Validation of (S)-Ceralasertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Ceralasertib |           |
| Cat. No.:            | B2849286         | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATR inhibitor **(S)-Ceralasertib** (AZD6738) with other leading alternatives, supported by published preclinical and clinical data. This document summarizes key performance indicators, details experimental methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the independent validation of published findings.

#### **Executive Summary**

(S)-Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to synthetic lethality in cancer cells with existing DDR defects or high levels of replication stress.
[3][4] This guide compares the preclinical and clinical profile of (S)-Ceralasertib with other notable ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY 1895344), providing a framework for evaluating their therapeutic potential.

### **Comparative Data Analysis**

The following tables summarize key quantitative data from published preclinical and clinical studies, facilitating a direct comparison of **(S)-Ceralasertib** with alternative ATR inhibitors.

#### **Preclinical Activity: In Vitro Potency**



| Inhibitor                     | Target | IC50<br>(Enzymatic<br>Assay) | Cellular IC50<br>(CHK1<br>Phosphorylati<br>on) | Reference(s) |
|-------------------------------|--------|------------------------------|------------------------------------------------|--------------|
| (S)-Ceralasertib<br>(AZD6738) | ATR    | 1 nM                         | 74 nM                                          | [4][5]       |
| Berzosertib<br>(M6620/VX-970) | ATR    | 19 nM                        | ~19 nM                                         | [6][7]       |
| Elimusertib (BAY 1895344)     | ATR    | 7 nM                         | 36 nM                                          | [8]          |

# Clinical Efficacy: Monotherapy and Combination Therapy

Note: Direct comparison of clinical trial results should be approached with caution due to variations in study design, patient populations, and prior lines of treatment.



| Inhibitor                             | Cancer<br>Type                           | Treatmen<br>t<br>Combinat<br>ion | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(mPFS) | Median<br>Overall<br>Survival<br>(mOS) | Referenc<br>e(s) |
|---------------------------------------|------------------------------------------|----------------------------------|-----------------------------------------|------------------------------------------------------|----------------------------------------|------------------|
| (S)-<br>Ceralaserti<br>b<br>(AZD6738) | Advanced<br>Gastric<br>Cancer            | +<br>Durvaluma<br>b              | 22.6%                                   | 3.0 months                                           | 6.7 months                             | [1][9][10]       |
| (S)-<br>Ceralaserti<br>b<br>(AZD6738) | Refractory<br>Melanoma                   | +<br>Paclitaxel                  | 33.3%                                   | 3.6 months                                           | 7.4 months                             | [11][12]         |
| (S)-<br>Ceralaserti<br>b<br>(AZD6738) | Advanced<br>Solid<br>Tumors              | +<br>Carboplatin                 | 2 partial responses                     | -                                                    | -                                      | [13][14]         |
| Berzosertib<br>(M6620/VX<br>-970)     | Relapsed<br>Small Cell<br>Lung<br>Cancer | +<br>Topotecan                   | 36%                                     | -                                                    | -                                      | [15]             |
| Berzosertib<br>(M6620/VX<br>-970)     | Advanced<br>Solid<br>Tumors              | Monothera<br>py                  | 6% (1 CR)                               | -                                                    | 29 months<br>(for CR<br>patient)       | [16]             |
| Berzosertib<br>(M6620/VX<br>-970)     | Advanced<br>Solid<br>Tumors              | +<br>Carboplatin                 | 5% (1 PR)                               | -                                                    | -                                      | [16]             |
| Berzosertib<br>(M6620/VX<br>-970)     | Advanced<br>Solid<br>Tumors              | +<br>Gemcitabin<br>e             | -                                       | 29.3 weeks (at $\geq$ 90 mg/m <sup>2</sup> )         | -                                      | [17]             |
| Elimusertib<br>(BAY<br>1895344)       | Advanced<br>Solid<br>Tumors              | Monothera<br>py                  | 4 partial responses                     | -                                                    | -                                      | [18]             |



| Elimusertib<br>(BAY<br>1895344) | Advanced<br>Solid<br>Tumors               | + Cisplatin    | 10% (1<br>PR)           | -              | - | [3]      |
|---------------------------------|-------------------------------------------|----------------|-------------------------|----------------|---|----------|
| Elimusertib<br>(BAY<br>1895344) | Refractory<br>Advanced<br>Solid<br>Tumors | +<br>Topotecan | 1<br>unconfirme<br>d PR | 3.45<br>months | - | [19][20] |

# Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.

# **ATR Signaling Pathway in DNA Damage Response**





Click to download full resolution via product page

Caption: ATR signaling pathway in response to DNA damage.

## **Experimental Workflow: In Vitro Kinase Assay**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. DSpace [christie.openrepository.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A Phase 1/2 Study of BAY 1895344 (elimusertib, IND#152153, NSC#810486) in Pediatric Patients with Relapsed or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]



- 16. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 17. Portico [access.portico.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. A phase I study of ATR inhibitor BAY1895344 (elimusertib) plus topotecan (ETCTN 10402): Results of dose escalation. - ASCO [asco.org]
- To cite this document: BenchChem. [Independent Validation of (S)-Ceralasertib: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2849286#independent-validation-of-published-s-ceralasertib-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com